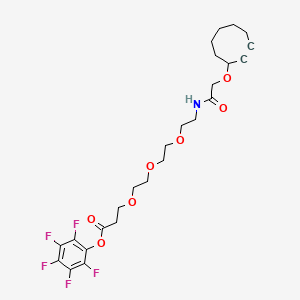
Cyclooctyne-O-amido-PEG3-PFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctyne-O-amido-PEG3-PFP ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an alkyne group, making it a valuable reagent in click chemistry, specifically for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The compound is known for its stability and efficiency in forming stable conjugates with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG3-PFP ester involves multiple steps, starting with the preparation of the cyclooctyne moietyThe reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and catalysts like copper sulfate for the CuAAC reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctyne-O-amido-PEG3-PFP ester primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the cyclooctyne moiety reacting with azide groups to form stable triazole linkages .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules
Conditions: Organic solvents like DCM, ambient temperature, and inert atmosphere to prevent oxidation
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are essential in the synthesis of ADCs and other bioconjugates .
Applications De Recherche Scientifique
Cyclooctyne-O-amido-PEG3-PFP ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the labeling of biomolecules for imaging and tracking.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of bioconjugates for various applications
Mécanisme D'action
The mechanism of action of Cyclooctyne-O-amido-PEG3-PFP ester involves its alkyne group reacting with azide groups in a CuAAC reaction. This reaction forms a stable triazole linkage, which is crucial for the stability and functionality of the resulting conjugates. The molecular targets are typically azide-containing molecules, and the pathway involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclooctyne-PEG4-NHS ester
- Cyclooctyne-PEG3-amine
- Cyclooctyne-PEG2-biotin
Uniqueness
Cyclooctyne-O-amido-PEG3-PFP ester is unique due to its non-cleavable nature and the presence of the PFP ester group, which enhances its reactivity and stability in forming conjugates. This makes it particularly valuable in the synthesis of ADCs, where stability and efficiency are crucial .
Propriétés
Formule moléculaire |
C25H30F5NO7 |
|---|---|
Poids moléculaire |
551.5 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H30F5NO7/c26-20-21(27)23(29)25(24(30)22(20)28)38-19(33)8-10-34-12-14-36-15-13-35-11-9-31-18(32)16-37-17-6-4-2-1-3-5-7-17/h17H,1-4,6,8-16H2,(H,31,32) |
Clé InChI |
DKTLBPSOKZMVRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)

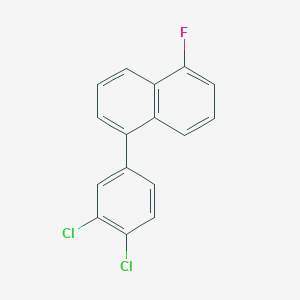
![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)
![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)
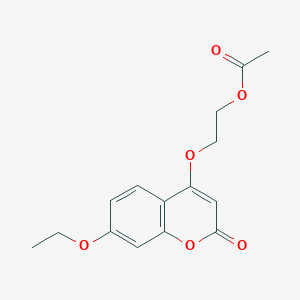

![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)
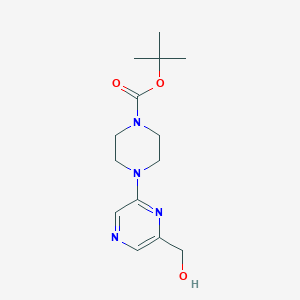
![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)

![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)
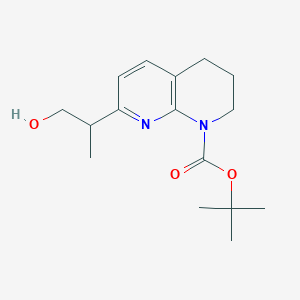
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
